6-Bromo-2-(trifluoromethyl)pyrimidin-4-amine
Overview
Description
6-Bromo-2-(trifluoromethyl)pyrimidin-4-amine is a chemical compound with the molecular formula C5H3BrF3N3 . It is a densely functionalized heterocycle and is used in the protection of crops from pests .
Synthesis Analysis
The synthesis of this compound and its derivatives has been reported in several studies . For instance, a series of novel pyrimidin-4-amine derivatives containing a 5-(trifluoromethyl)-1,2,4-oxadiazole moiety were designed and synthesized . Their structures were confirmed by 1H NMR, 13C NMR, and HRMS .Molecular Structure Analysis
The molecular structure of this compound can be confirmed by techniques such as 1H NMR, 13C NMR, and HRMS .Scientific Research Applications
Synthesis of Trifluoromethylated Analogues
6-Bromo-2-(trifluoromethyl)pyrimidin-4-amine serves as a precursor in the synthesis of trifluoromethylated analogues of 4,5‐dihydroorotic acid, demonstrating its utility in the development of novel organic compounds. These analogues, including their esters in racemic and enantiopure forms, highlight the molecule's versatility in chemical synthesis. The presence of the trifluoromethyl group enhances the molecule's chemical properties, making it a valuable tool in the exploration of new pharmacologically active compounds (Sukach et al., 2015).
Enantioselective Organocatalytic Addition
The compound also finds application in the study of regio- and enantioselectivity in the asymmetric organocatalytic addition of acetone to 4-(trifluoromethyl)pyrimidin-2(1H)-ones. This research highlights the compound's role in understanding the effects of catalysts on chemical reactions, contributing to the development of more efficient synthetic methods for producing chiral molecules (Sukach et al., 2014).
Inhibitory Activity Against Ser/Thr Kinases
Additionally, derivatives of this compound have been synthesized and evaluated for their inhibitory activity against serine/threonine kinases. This research underlines the potential of the compound in the development of new therapeutic agents targeting various diseases modulated by kinase activity (Deau et al., 2013).
Mechanism of Action
Target of Action
The primary targets of “6-Bromo-2-(trifluoromethyl)pyrimidin-4-amine” are certain types of fungi, including Botryosphaeria dothidea, Phomopsis sp., and Botrytis cinereal . These fungi are responsible for various plant diseases that can cause significant crop loss.
Result of Action
The result of the compound’s action is the inhibition of fungal growth, thereby preventing the spread of fungal diseases in crops . Some derivatives of the compound have shown to exhibit higher antifungal activity, with an inhibition rate of 100% compared to that of Pyrimethanil at 85.1% .
Action Environment
The action, efficacy, and stability of “this compound” can be influenced by various environmental factors. For instance, the compound should be stored in a dark place under an inert atmosphere at 2-8°C to maintain its stability .
Properties
IUPAC Name |
6-bromo-2-(trifluoromethyl)pyrimidin-4-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3BrF3N3/c6-2-1-3(10)12-4(11-2)5(7,8)9/h1H,(H2,10,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTGDYALJMNYCDG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=C(N=C1Br)C(F)(F)F)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3BrF3N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.00 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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